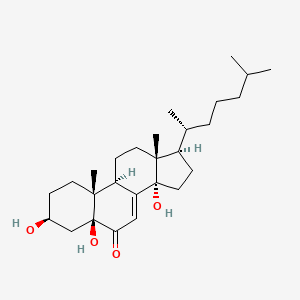
Madumycin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Madumycin II is a member of the streptogramin class of antibiotics, specifically classified under type A streptogramins. Streptogramins are known for their ability to inhibit protein synthesis in bacteria by targeting the peptidyl transferase center on the ribosome. This compound is particularly notable for its role in combating multi-drug resistant bacteria by inhibiting peptide bond formation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Madumycin II involves several steps. One reported method includes the treatment of a precursor compound with sodium borohydride in the presence of diethylmethoxyborane, yielding this compound in a 72% yield as a single diastereomer . This route represents the first reported interconversion of these natural products and the first total synthesis of Madumycin I, which is then converted to this compound.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces bacteria, which naturally produce streptogramins. The fermentation broth is then subjected to various purification steps to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions: Madumycin II primarily undergoes reactions related to its antibiotic activity, such as binding to the ribosomal peptidyl transferase center. It does not typically undergo common organic reactions like oxidation or reduction in its active form.
Common Reagents and Conditions: The synthesis of this compound involves reagents like sodium borohydride and diethylmethoxyborane. The reaction conditions are carefully controlled to ensure the correct diastereomer is produced.
Major Products Formed: The major product of the synthesis is this compound itself, which is obtained in a high yield and purity.
Aplicaciones Científicas De Investigación
Madumycin II has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a model compound for studying the synthesis and activity of streptogramin antibiotics.
Biology: Researchers use this compound to study the mechanisms of protein synthesis inhibition and the development of antibiotic resistance.
Medicine: this compound is investigated for its potential to treat infections caused by multi-drug resistant bacteria.
Industry: It is used in the development of new antibiotics and in the study of fermentation processes for antibiotic production
Mecanismo De Acción
Madumycin II exerts its effects by binding to the peptidyl transferase center on the large subunit of the ribosome. This binding prevents the correct positioning of transfer RNA molecules, thereby inhibiting peptide bond formation and halting protein synthesis. This mechanism is particularly effective against bacteria, making this compound a potent antibiotic .
Comparación Con Compuestos Similares
Dalfopristin: Another type A streptogramin that also inhibits protein synthesis by binding to the ribosome.
Virginiamycin: A streptogramin antibiotic used in both human and veterinary medicine.
Pristinamycin: A combination of type A and type B streptogramins used to treat bacterial infections.
Uniqueness of Madumycin II: this compound is unique due to its specific binding mechanism and its ability to inhibit peptide bond formation before the first cycle of peptide synthesis. This makes it particularly effective against certain strains of multi-drug resistant bacteria .
Propiedades
Fórmula molecular |
C26H37N3O7 |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
(4R,7R,8R,9E,14E,16E,18S,20S)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione |
InChI |
InChI=1S/C26H37N3O7/c1-15(2)24-17(4)8-9-22(32)27-10-6-7-16(3)11-19(30)12-20(31)13-23-29-21(14-35-23)25(33)28-18(5)26(34)36-24/h6-9,11,14-15,17-20,24,30-31H,10,12-13H2,1-5H3,(H,27,32)(H,28,33)/b7-6+,9-8+,16-11+/t17-,18-,19-,20+,24-/m1/s1 |
Clave InChI |
SAQNYTQFLPVTNJ-WWUMGCNISA-N |
SMILES isomérico |
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](C[C@@H](CC2=NC(=CO2)C(=O)N[C@@H](C(=O)O[C@@H]1C(C)C)C)O)O)/C |
SMILES canónico |
CC1C=CC(=O)NCC=CC(=CC(CC(CC2=NC(=CO2)C(=O)NC(C(=O)OC1C(C)C)C)O)O)C |
Sinónimos |
madumycin II |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-(1-piperidinyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B1257856.png)



![(1R,3R,9S,11R)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione](/img/structure/B1257861.png)
![(8R,9S,10R,11S,13S,14S,17S)-17-ethyl-17-hydroxy-11,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1257862.png)






